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Introduction and Scientific Rationale

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that drives cellular
proliferation and is frequently activated in various cancers. Targeting this pathway with single-agent
therapies often leads to drug resistance due to the plasticity of intracellular signaling and adaptive feedback
loops. A key mechanism of this adaptive resistance is the activation of Focal Adhesion Kinase (FAK). The
simultaneous inhibition of the MAPK pathway and FAK presents a promising strategy to overcome this

resistance and provide more durable anticancer responses [1].

Avutometinib is a novel RAF-MEK clamp that not only inhibits MEK kinase activity but also uniquely
blocks the ability of RAF (ARAF, BRAF, and CRAF) to phosphorylate MEK. Defactinib is a potent FAK
inhibitor. Preclinical data across various models, including high-grade endometrial cancer, demonstrated that
the combination is synergistic, leading to superior tumor growth inhibition compared to either agent alone
[1] [2]. The phase 1 FRAME trial (NCT03875820) was designed to translate this preclinical rationale into a
clinical setting, establishing the safety, tolerability, and recommended phase 2 dose (RP2D) for the

combination [1].

Phase 1 Study Designh and Protocol
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The FRAME study was an open-label, first-in-human trial designed to assess the safety, pharmacokinetics,

pharmacodynamics, and preliminary efficacy of the avutometinib and defactinib combination.

Trial Design Overview

The study followed a modified 3 + 3 dose escalation pattern, with the primary objective of determining the

maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D) [1].

Table 1: Key Elements of the FRAME Trial Protocol

Protocol Element Description

ClinicalTrials.gov NCT03875820 [1]

ID
Study Design Open-label, Phase 1 [1]
Dose Escalation Modified 3 + 3 design [1]

Primary Endpoint Safety, tolerability, and RP2D determination [1]

Patient Population  Patients with advanced solid tumors, including LGSOC, KRAS-mutated NSCLC,
CRC, and pancreatic cancer [1]

Key Eligibility Advanced solid tumors; MAPK pathway-driven cancers; prior treatment lines
median: 3 (range 1-10) [1]

Dose Escalation Schema and RP2D Determination

The dose escalation proceeded through several cohorts to find the optimal dosing schedule and manage
overlapping toxicities. The intermittent dosing schedule was critical for improving the tolerability of the

combination [1].

The diagram below illustrates the dose escalation workflow and outcome that led to the final RP2D:
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The final Recommended Phase 2 Dose (RP2D) and schedule for a 28-day cycle was established as:
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¢ Avutometinib: 3.2 mg once daily, administered twice weekly (e.g., Monday/Thursday or
Tuesday/Friday) [1].

e Defactinib: 200 mg twice daily, administered seven days a week [1].

¢ Schedule: Both drugs are given on a 3 weeks 'on' | 1 week 'off' basis [1].

Key Experimental Methodologies

This section details the core methodologies used in the FRAME trial to assess safety, pharmacokinetics, and

pharmacodynamics.

Safety and Tolerability Assessment

Patient safety was monitored continuously throughout the study. Adverse events (AEs) were graded
according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities
(DLTs) were specifically assessed during the first treatment cycle. A Bayesian analysis was subsequently

performed on the DLT rate at the RP2D to refine the safety profile [1].

Pharmacokinetic (PK) Protocol

Blood samples for pharmacokinetic analysis were collected during Cycle 1 (on day 8 or day 15) over a 48-

hour period following avutometinib administration. Key PK parameters calculated included:

e AUC (Area Under the Curve): Measure of total drug exposure.

¢ C~max~ (Maximum Plasma Concentration): Peak concentration of the drug in plasma.

e The geometric mean and coefficient of variation (CV) were determined for both avutometinib and
defactinib at the RP2D [1].

Pharmacodynamic (PD) and Biomarker Analysis

To demonstrate target engagement and pathway modulation, paired tumor biopsies were collected from a

subset of patients at three time points:

¢ Pre-treatment (baseline)
¢ Post a single dose of avutometinib (run-in dose)
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e Post a combination therapy dose Biopsy samples were analyzed using Western blot assays to
evaluate changes in levels of phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and
phosphorylated FAK (p-FAK) [1] [2].

Results and Data Summary

Safety and Tolerability Profile

The combination therapy demonstrated a manageable safety profile. The most common adverse events were

predominantly low-grade and reversible with dose modifications.

Table 2: Most Common Adverse Events (Occurring in >10% of Patients) in the FRAME Trial [1]

Adverse Event All Grades (%) Grade 3-4 (%)
Rash 90% 8%
Creatine Phosphokinase (CPK) Elevation 56% 9%
Aspartate Aminotransferase (AST) Elevation 43% 1%
Hyperbilirubinemia 38% 2%
Diarrhea 38% 1%

Pharmacokinetic Data

The PK parameters at the RP2D indicated that drug exposure was within a pharmacodynamically active

range. The data suggested no obvious drug-drug interaction between avutometinib and defactinib.

Table 3: Pharmacokinetic Parameters at the Recommended Phase 2 Dose (RP2D) [1]

© 2026 Smolecule. All rights reserved. 5/9 Tech Support


https://www.nature.com/articles/s41591-025-03763-y
https://pmc.ncbi.nlm.nih.gov/articles/PMC11378359/
https://www.nature.com/articles/s41591-025-03763-y
https://www.smolecule.com/products/s548797?utm_src=pdf-body
https://www.nature.com/articles/s41591-025-03763-y
https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Drug Parameter Geometric Mean (Coefficient of Variation)
Avutometinib AUC (0-48 hr) 11,463 h-ng=t-ml~* (CV 37%)

C~max~ 342 ng/ml (CV 34%)
Defactinib AUC (0-12 hr) 2,099 h-ng=tml~1 (CV 102%)

C~max~ 273 ng/ml (CV 80%)

Efficacy Outcomes

The trial demonstrated significant clinical activity, particularly in patients with Low-Grade Serous Ovarian

Cancer (LGSOCQC), a tumor type known to be relatively resistant to chemotherapy.

Table 4: Efficacy Results in Low-Grade Serous Ovarian Cancer (LGSOC) Patients [1] [3]

Objective Response Rate Median Progression-Free Survival

Patient Subgroup (ORR) (MPFS)

All LGSOC (n=26) 42.3% (11/26) 20.1 months
KRAS-Mutated LGSOC (n=12) 58.3% (7/12) 30.8 months
KRAS Wild-Type LGSOC 33.3% (4/12) 8.9 months
(n=12)

Prior MEK Inhibitor Exposure  27.3% (3/11) Not Reported
(n=11)

Mechanism of Action and Pathway Diagram

The therapeutic strategy is based on the simultaneous inhibition of two key signaling nodes to prevent

adaptive resistance.
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As illustrated, avutometinib acts as a RAF/MEK clamp, simultaneously inhibiting MEK activity and
preventing RAF from phosphorylating MEK. This dual action provides a more complete blockade of the
MAPK pathway. However, MAPK pathway inhibition can trigger a feedback loop that activates FAK, a key

mediator of drug resistance. Defactinib blocks this FAK-mediated escape route, making the combination

more effective than either agent alone [1] [2] [3].
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Conclusion and Application

The phase 1 FRAME trial successfully established the RP2D for the avutometinib and defactinib
combination, demonstrating a manageable safety profile and compelling anti-tumor activity, particularly in
LGSOC. The innovative intermittent dosing schedule was key to managing toxicity while maintaining
efficacy. These results formed the basis for further clinical development and the subsequent FDA approval of

this combination for KRAS-mutated recurrent LGSOC [3].

The protocols and data summarized in these application notes provide a template for researchers
investigating combination therapies targeting the MAPK pathway and associated resistance mechanisms. The
methodologies for dose escalation, safety monitoring, and integrated PK/PD analysis can be adapted for

similar oncology drug development programs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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